Cas no 35047-51-9 (5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene)

5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene is a versatile organic compound characterized by its unique substitution pattern. It exhibits excellent stability and reactivity, making it suitable for various synthetic applications. This compound offers high purity and is well-suited for organic synthesis, providing researchers with a reliable building block for creating complex molecules.
5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene structure
35047-51-9 structure
Product Name:5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene
CAS No:35047-51-9
MF:C10H13BrO2
MW:245.113022565842
CID:1467498
PubChem ID:10999299
Update Time:2025-07-29

5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-
    • 3,5-dimethoxy-4-methylphenylmethyl bromide
    • 35047-51-9
    • 5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene
    • EN300-1915258
    • SCHEMBL3397035
    • 5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene
    • Inchi: 1S/C10H13BrO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3
    • InChI Key: CYVUSDVVLUCOTQ-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(C)=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 244.00989
  • Monoisotopic Mass: 244.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46

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Additional information on 5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene

5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene: An Overview of a Versatile Compound (CAS No. 35047-51-9)

5-(Bromomethyl)-1,3-dimethoxy-2-methyl-benzene (CAS No. 35047-51-9) is a multifaceted organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a bromomethyl group, two methoxy substituents, and a methyl group attached to the benzene ring. These functional groups contribute to its reactivity and versatility in various chemical reactions and applications.

The bromomethyl group in 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene serves as an excellent leaving group, making it a valuable intermediate in the synthesis of more complex molecules. The presence of this group allows for facile substitution reactions, such as nucleophilic substitution (SN2) and coupling reactions. These reactions are crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials.

The two methoxy groups on the benzene ring play a significant role in modulating the electronic properties of the molecule. They are electron-donating groups that increase the electron density on the aromatic ring, which can influence the reactivity and stability of the compound. This property is particularly useful in synthetic routes where controlled reactivity is essential.

The methyl group at the 2-position of the benzene ring further enhances the structural diversity and complexity of 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene. This substituent can affect the steric environment around the bromomethyl group, influencing its reactivity in various chemical transformations. Additionally, the methyl group can participate in hydrogen bonding and other non-covalent interactions, which are important in supramolecular chemistry and self-assembly processes.

In recent years, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its use as a building block for synthesizing bioactive molecules with diverse therapeutic properties. For instance, derivatives of this compound have shown promising results in anticancer and antiviral studies. The ability to introduce various functional groups through the bromomethyl moiety allows for the fine-tuning of biological activity and pharmacokinetic properties.

One notable application of 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene is in the development of targeted drug delivery systems. The bromomethyl group can be used to attach targeting ligands or other functional moieties that enhance the selectivity and efficacy of drug molecules. This approach has been particularly useful in cancer therapy, where precise targeting of tumor cells is crucial for minimizing side effects and improving treatment outcomes.

In addition to its medicinal applications, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene has found utility in materials science. Its unique combination of functional groups makes it an attractive candidate for designing novel polymers and functional materials with tailored properties. For example, researchers have used this compound as a monomer or cross-linking agent to create polymers with enhanced thermal stability and mechanical strength.

The synthesis of 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene typically involves multi-step procedures that ensure high purity and yield. Common synthetic routes include bromination reactions followed by methylation steps to introduce the desired functional groups. Advances in green chemistry have led to more sustainable and environmentally friendly methods for producing this compound, which is an important consideration for industrial-scale applications.

In conclusion, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-benzene (CAS No. 35047-51-9) is a versatile organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it an invaluable intermediate in various chemical transformations and a promising candidate for developing new bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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